1'-ethyl-2,3'-biquinoline-4'(1'H)-thione
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Overview
Description
1’-ethyl-2,3’-biquinoline-4’(1’H)-thione is an organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’-ethyl-2,3’-biquinoline-4’(1’H)-thione typically involves multi-step organic reactions. A common approach might include:
Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline reacts with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the ethyl group: This can be done via alkylation reactions using ethyl halides.
Formation of the thione group:
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1’-ethyl-2,3’-biquinoline-4’(1’H)-thione can undergo various chemical reactions, including:
Oxidation: This might involve the conversion of the thione group to a sulfoxide or sulfone.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while substitution reactions could introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Possible therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1’-ethyl-2,3’-biquinoline-4’(1’H)-thione would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would vary based on the biological context.
Comparison with Similar Compounds
Similar Compounds
2,3’-biquinoline: Lacks the ethyl and thione groups.
4’-methyl-2,3’-biquinoline: Similar structure but with a methyl group instead of an ethyl group.
1’-ethyl-2,3’-biquinoline: Lacks the thione group.
Uniqueness
1’-ethyl-2,3’-biquinoline-4’(1’H)-thione is unique due to the presence of both the ethyl and thione groups, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C20H16N2S |
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Molecular Weight |
316.4 g/mol |
IUPAC Name |
1-ethyl-3-quinolin-2-ylquinoline-4-thione |
InChI |
InChI=1S/C20H16N2S/c1-2-22-13-16(20(23)15-8-4-6-10-19(15)22)18-12-11-14-7-3-5-9-17(14)21-18/h3-13H,2H2,1H3 |
InChI Key |
GBVHICDCRXZHIQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=S)C2=CC=CC=C21)C3=NC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
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